![molecular formula C15H20N4O2S B5672400 1-methyl-N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}-2-azepanecarboxamide](/img/structure/B5672400.png)
1-methyl-N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}-2-azepanecarboxamide
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Overview
Description
Synthesis Analysis
Synthesis of related compounds involves multi-step reactions starting from basic aromatic or heteroaromatic compounds. For instance, derivatives of 1,3,4-oxadiazole have been synthesized from acetic acid, trimethoxybenzene, and substituted benzoyl chlorides, highlighting the modular approach to constructing complex molecules with potential anticancer activity (Ravinaik et al., 2021).
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives, including the targeted compound, features a heterocyclic core essential for their biological activity. Crystal structure analysis and spectroscopic methods are typically employed to confirm the structure of such compounds, ensuring the correct positioning of substituents which is crucial for their function (Willer et al., 2013).
Chemical Reactions and Properties
Oxadiazole derivatives undergo various chemical reactions based on their functional groups. For example, the presence of oxadiazole and thiazole rings can lead to reactions with diamines under mild conditions to form polyamides, showcasing the compound's reactivity and potential for creating polymers with unique properties (Saegusa et al., 1985).
Physical Properties Analysis
The physical properties of compounds like "1-methyl-N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}-2-azepanecarboxamide" can be deduced from related studies. These include melting points, solubility in various solvents, and crystalline form, which are pivotal for understanding the compound's behavior in different environments and potential applications (Bohle & Perepichka, 2009).
Chemical Properties Analysis
The chemical properties of such compounds often revolve around their reactivity with nucleophiles and electrophiles, stability under various conditions, and potential for undergoing redox reactions. Their behavior in the presence of reagents such as Lawesson's reagent or during electrophilic substitution reactions highlights their versatility in synthetic chemistry (Kumar et al., 2013).
properties
IUPAC Name |
1-methyl-N-[(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)methyl]azepane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2S/c1-19-8-4-2-3-6-11(19)14(20)16-10-13-17-15(21-18-13)12-7-5-9-22-12/h5,7,9,11H,2-4,6,8,10H2,1H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFQICLQKYOQWJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCCC1C(=O)NCC2=NOC(=N2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}-2-azepanecarboxamide |
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